![molecular formula C9H16N6O2 B2719011 N4-(3-(dimethylamino)propyl)-5-nitropyrimidine-4,6-diamine CAS No. 102540-82-9](/img/structure/B2719011.png)
N4-(3-(dimethylamino)propyl)-5-nitropyrimidine-4,6-diamine
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Description
The compound is a derivative of Dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine . It’s commonly used in personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .Scientific Research Applications
- Copolymerization : The radical copolymerization of N4-(3-(dimethylamino)propyl)-5-nitropyrimidine-4,6-diamine (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene has been studied. Interestingly, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers. Unlike traditional comonomer reactivity ratios, this system behaves uniquely due to DMAPMA’s ability to form assemblies with different reactivity, influenced by hydrogen bonding .
- Self-Healing Hydrogels : DMAPMA serves as a monomer for synthesizing self-healing pH-responsive hydrogels. These hydrogels have potential applications in drug delivery systems, where they can respond to changes in pH and release therapeutic agents .
- Complexation with Nucleic Acids : DMAPMA’s cationic nature allows it to complex with nucleic acids. Researchers have explored its use as a comonomer in gene delivery vectors, facilitating intracellular delivery of genetic material .
- Activation of Carboxyl Groups : N4-(3-(dimethylamino)propyl)-5-nitropyrimidine-4,6-diamine (DMAPMA) is employed as a reagent in carbodiimide-mediated coupling reactions. It activates carboxyl groups for amide bond formation with primary amines. This method is widely used in peptide synthesis and immunoconjugate preparation .
- Fatty Acid Dimethylaminopropyl Amides (FADMAPA) : These compounds, including N-[3-(dimethylamino)propyl] acetamide (DMAPAA), find applications as surfactants and blowing agents. They contribute to the production of polyurethane foams with improved physical properties .
- Disperse Dyes : DMAPMA derivatives have been employed as disperse dyes for polyester materials. Researchers have investigated their dyeing behavior at different temperatures, enhancing coloration processes .
Polymer Chemistry and Copolymerization
Drug Delivery Hydrogels
Gene Delivery Vectors
Carbodiimide-Mediated Coupling Reactions
Surfactants and Blowing Agents
Materials Science and Dyeing
properties
IUPAC Name |
4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O2/c1-14(2)5-3-4-11-9-7(15(16)17)8(10)12-6-13-9/h6H,3-5H2,1-2H3,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZODMZONMHSHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine |
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